molecular formula C10H8Cl2N4O2 B3060708 Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- CAS No. 67836-16-2

Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)-

Cat. No.: B3060708
CAS No.: 67836-16-2
M. Wt: 287.1 g/mol
InChI Key: AWGQWXZTLQZPBE-UHFFFAOYSA-N
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Description

Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,4-dichlorophenoxy group and an s-triazol-3-yl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2,4-dichlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation with s-triazole: The acyl chloride is reacted with s-triazole in the presence of a base such as triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenoxy group.

    Oxidation and Reduction: The triazole ring and the phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

    Substitution: Products with substituted groups at the chlorinated positions.

    Oxidation: Oxidized derivatives of the triazole or phenoxy groups.

    Reduction: Reduced forms of the triazole or phenoxy groups.

    Hydrolysis: 2,4-dichlorophenoxyacetic acid and s-triazole.

Scientific Research Applications

Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-1-yl)-
  • Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-5-yl)-
  • Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-4-yl)-

Uniqueness

Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorophenoxy group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQWXZTLQZPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218077
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67836-16-2
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067836162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC221141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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